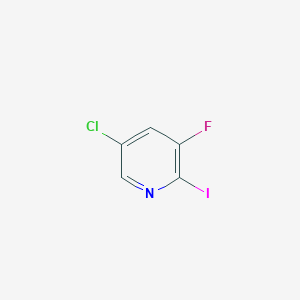

5-Chloro-3-fluoro-2-iodopyridine

Overview

Description

5-Chloro-3-fluoro-2-iodopyridine: is a heterocyclic aromatic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms substituted on the pyridine ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluoro-2-iodopyridine typically involves halogenation reactions on a pyridine ring. One common method includes the sequential halogenation of pyridine derivatives. For instance, starting with 2-iodopyridine, selective chlorination and fluorination can be achieved using appropriate halogenating agents under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-fluoro-2-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles or electrophiles are commonly used.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are often employed.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis:

5-Chloro-3-fluoro-2-iodopyridine serves as a crucial building block in organic synthesis due to its halogenated structure, which allows for diverse functionalization. It is utilized to synthesize complex organic molecules and various substituted pyridines, including 4-pyridinecarboxylic acids and other halogenated derivatives .

Synthetic Routes:

The compound can undergo several reactions, including nucleophilic substitutions and coupling reactions. For instance, it has been reported to react efficiently in metal-free conditions to produce desired products with high yields .

Medicinal Chemistry

Potential Pharmacophore:

In medicinal chemistry, this compound is explored as a pharmacophore in drug design. Its multiple halogen atoms can enhance binding affinity and specificity to biological targets, making it a candidate for developing new therapeutic agents .

Case Study - BCL6 Inhibition:

Recent studies have identified derivatives of this compound as potent inhibitors of the BCL6 protein, which is implicated in various cancers. Modifications to the compound's structure improved its efficacy and pharmacokinetic properties . For example, a derivative demonstrated an IC50 value of 4.8 nM against BCL6, highlighting the compound's potential in cancer therapy .

Agrochemicals

Development of Herbicides and Pesticides:

The unique chemical properties of this compound contribute to its application in the formulation of agrochemicals such as herbicides and pesticides. Its stability and reactivity make it suitable for developing effective agricultural products .

Table 1: Synthetic Applications of this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Nucleophilic Substitution | DMSO, K2CO3 at 70°C | 95 | |

| Coupling with Pyrazole | Varies (optimized) | High | |

| Functionalization | Metal-free system | Moderate |

| Compound | Target | IC50 (nM) | Activity Description |

|---|---|---|---|

| CCT372064 | BCL6 | 4.8 | Potent inhibitor with good permeability |

| CCT373566 | BCL6 | 0.7 | Extremely potent degrader |

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-iodopyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s electronic properties, enhancing its binding interactions with target molecules. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

- 2-Chloro-3-fluoro-5-iodopyridine

- 3-Chloro-2-fluoro-5-iodopyridine

- 4-Chloro-2-fluoro-5-iodopyridine

Comparison: While these compounds share a similar halogenated pyridine structure, the position of the halogen atoms can significantly influence their chemical reactivity and physical properties. For instance, the electronic effects of the halogens can vary based on their position on the pyridine ring, affecting the compound’s reactivity in substitution and coupling reactions. Additionally, the steric hindrance introduced by the halogens can impact the compound’s ability to interact with other molecules, influencing its applications in synthesis and biological systems.

Biological Activity

5-Chloro-3-fluoro-2-iodopyridine (CAS No. 514797-98-9) is a heterocyclic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine, fluorine, and iodine atoms. The molecular formula is with a molecular weight of 257.43 g/mol. Its stability and solubility profile make it suitable for various chemical reactions and biological assays.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly in relation to its role as a chemical probe for inhibiting specific proteins and pathways involved in disease processes.

1. Anticancer Activity

Research has indicated that compounds similar to this compound can exhibit anticancer properties by targeting specific oncogenic proteins. For instance, studies on BCL6 inhibitors have shown that modifications in the pyridine structure can lead to enhanced potency against cancer cell lines. The compound's ability to inhibit BCL6 was highlighted in a study where structural modifications led to significant increases in antiproliferative activity .

2. Mechanistic Insights

The mechanism of action for this compound involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, it has been shown to affect the JAK/STAT signaling pathway, which is crucial in various cancers and inflammatory conditions .

Case Study 1: In Vivo Efficacy

A study investigated the in vivo efficacy of a related compound that shares structural similarities with this compound. The results demonstrated that sustained dosing resulted in significant tumor regression in xenograft models, indicating potential for therapeutic application against solid tumors .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituent variations on the pyridine ring could drastically alter the biological activity of compounds related to this compound. For instance, changing the position or type of halogen substituent significantly affected both potency and selectivity towards target proteins .

Table 1: Structure–Activity Relationships of Pyridine Derivatives

| Compound | IC50 (nM) | Selectivity | Comments |

|---|---|---|---|

| CCT372064 | 4.8 | High | Potent BCL6 inhibitor |

| CCT373566 | 0.7 | Very High | Subnanomolar degradation of BCL6 |

| This compound | TBD | TBD | Investigated for future studies |

Table 2: Pharmacokinetic Profiles

| Parameter | Value | Methodology Used |

|---|---|---|

| Half-life | TBD | In vivo studies on Balb/C mice |

| Bioavailability | Moderate | Oral administration at varying doses |

| Clearance | Low | Correlated with total microsomal clearance |

Properties

IUPAC Name |

5-chloro-3-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAAMIXTBBVWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446922 | |

| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514797-98-9 | |

| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514797-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Chloro-3-fluoro-2-iodopyridine in the presented research?

A1: The abstract describes this compound as a key intermediate in a series of reactions designed to synthesize various substituted pyridines, including 4-pyridinecarboxylic acids and other halogenated pyridines. Specifically, it serves as a precursor to 3-chloro-5-fluoro-2,6-diiodo-4-pyridinecarboxylic acid, 5-chloro-3-fluoro-6-iodo-2-pyridinecarboxyic acid, and 3-chloro-5-fluoro-2,6-pyridinecarboxylic acid []. This highlights the versatility of this compound as a building block in organic synthesis.

Q2: What type of reaction does this compound undergo in this research?

A2: The research demonstrates that this compound undergoes an interesting isomerization reaction when treated with lithium diisopropylamide. This reaction involves the exchange of positions between lithium and iodine on the pyridine ring []. This isomerization is crucial for the subsequent transformations leading to the diverse range of substituted pyridine products described in the study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.